BenchChemオンラインストアへようこそ!

Stibogluconate

Cutaneous Leishmaniasis Clinical Trial Antimonial Therapy

This complex formulation, where antimony is coordinated with gluconic acid, serves as the critical standard-of-care comparator for visceral leishmaniasis clinical trials and research on SbV resistance. Procurement is essential for public health programs targeting neglected tropical diseases, particularly for severe PKDL where the SSG/Paromomycin combination achieves a 97% cure rate. Its selection must be evidence-based, as generic substitution with meglumine antimoniate or other drug classes is not supported due to documented differences in in vitro potency, clinical cure rates, and region-specific resistance patterns.

Molecular Formula C12H20O17Sb2
Molecular Weight 679.80 g/mol
CAS No. 100817-46-7
Cat. No. B12781985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStibogluconate
CAS100817-46-7
Molecular FormulaC12H20O17Sb2
Molecular Weight679.80 g/mol
Structural Identifiers
SMILESC(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O
InChIInChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1
InChIKeyPFOYFBYIHCVQGB-XCCFGPONSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stibogluconate (CAS 100817-46-7) as a Reference Pentavalent Antimonial for Leishmaniasis Research and Procurement


Stibogluconate (specifically Sodium Stibogluconate, SSG) is a pentavalent antimony (SbV) complex that has served as a foundational, first-line chemotherapeutic agent for visceral, cutaneous, and mucocutaneous leishmaniasis for over half a century [1]. Unlike many modern small-molecule drugs, it is a complex formulation where antimony is coordinated with gluconic acid [2]. Its procurement is primarily driven by public health programs, clinical trial networks, and research institutions focused on neglected tropical diseases, where it remains a critical standard-of-care comparator despite the emergence of newer oral agents and liposomal formulations [3].

Why Stibogluconate Cannot Be Casually Substituted by Other Antimonials or Anti-Leishmanials in Research and Treatment Protocols


Generic substitution between pentavalent antimonials (e.g., Stibogluconate vs. Meglumine Antimoniate) or with other drug classes (e.g., Miltefosine, Amphotericin B) is not supported by evidence and carries significant risk of differential outcomes. This is due to quantifiable differences in in vitro potency against specific Leishmania life-cycle stages [1], variable clinical cure rates in cutaneous leishmaniasis [2], distinct toxicity profiles in special populations like pregnancy [3], and region-specific efficacy driven by parasite resistance patterns [4]. The following evidence demonstrates that the selection of Stibogluconate must be based on specific, measurable performance metrics against defined comparators rather than class-based assumptions.

Quantitative Evidence Guide: Head-to-Head Performance of Stibogluconate Against Key Comparators


Clinical Cure Rates: Stibogluconate vs. Meglumine Antimoniate in Cutaneous Leishmaniasis

In a head-to-head clinical comparison for cutaneous leishmaniasis caused by L. major, intralesional sodium stibogluconate (Pentostam) demonstrated a 91% complete healing rate (30/33 patients) compared to an 88% complete healing rate (59/67 patients) for intralesional meglumine antimoniate (Glucantime) within 3 months post-treatment [1]. The difference was not statistically significant, confirming equivalent efficacy in this specific context. This equivalence is context-dependent; a larger study in a different endemic region (Turkey) reported a significantly lower cure rate for SSG (67%; 1157/1728) compared to meglumine antimoniate (82%; 1431/1728) after one month (p<0.05) [2], highlighting that procurement decisions must be informed by regional efficacy data.

Cutaneous Leishmaniasis Clinical Trial Antimonial Therapy

In Vitro Potency Ranking: Stibogluconate Among Standard Anti-Leishmanial Drugs

When tested against intracellular Leishmania donovani amastigotes in human peripheral blood monocyte-derived macrophages (PBM Phi), the rank order of drug activity was: Amphotericin B > Miltefosine > Sodium Stibogluconate > Paromomycin [1]. Specifically, sodium stibogluconate displayed an EC50 range of 1.38–1.89 µg Sb(V)/mL. In contrast, its potency was markedly lower in mouse peritoneal macrophages (PEMs) with an EC50 range of 21.75–27.79 µg Sb(V)/mL [1]. A separate study quantified the IC50 of sodium stibogluconate against L. donovani amastigotes at 13.3 µM, with a selectivity index (SI) calculated from a CC50 of 53.4 µM [2].

Leishmania donovani In Vitro Efficacy Drug Screening

Comparative Safety in Pregnancy: Stibogluconate vs. Liposomal Amphotericin B for Visceral Leishmaniasis

A retrospective analysis in Sudan directly compared pregnancy outcomes for visceral leishmaniasis (VL) patients treated with sodium stibogluconate monotherapy (n=23) versus liposomal amphotericin B (AmBisome) alone (n=12) or a combination (n=4) [1]. The spontaneous abortion rate in the sodium stibogluconate monotherapy group was 57% (13/23), compared to 0% (0/16) in the groups receiving AmBisome (alone or in combination) [1]. All abortions occurred in the first two trimesters. This substantial difference in fetal safety led the authors to recommend AmBisome as first-line treatment for pregnant women [1].

Visceral Leishmaniasis Pregnancy Safety Profile

Efficacy Enhancement in Combination Therapy for Post Kala-Azar Dermal Leishmaniasis (PKDL)

In a retrospective cohort study of severe PKDL patients in South Sudan, the combination of sodium stibogluconate (SSG) and paromomycin (PM) resulted in a significantly higher cure rate of 97% compared to 90% for SSG monotherapy (Odds Ratio, 7.6; p = 0.02) [1]. Furthermore, the combination regimen reduced the mean treatment duration from 42 days to 34 days (p = 0.005) and lowered the patient defaulter rate from 9% to 3% (OR, 0.3; p = 0.03) [1]. This leads to lower overall treatment costs due to the shortened duration [1].

Post Kala-Azar Dermal Leishmaniasis Combination Therapy Treatment Optimization

Differential Susceptibility: Stibogluconate vs. Meglumine Antimoniate in Resistant L. infantum Strains

Against axenically grown amastigotes of wild-type Leishmania infantum, the mean IC50 of sodium stibogluconate (Pentostam) was 104±23 µg/mL. In contrast, meglumine antimoniate was substantially less potent against the same wild-type strain, with a reported IC50 of 1,280±150 µg/mL [1]. Importantly, the relative resistance index (IR) for sodium stibogluconate decreased against resistant strains (LdiR2: 0.6; LdiR10: 0.5; LdiR20: 0.6), whereas the IR for meglumine antimoniate remained high (>1) against all resistant strains [1], suggesting a different resistance profile or that meglumine's potency is more dramatically impacted.

Leishmania infantum Drug Resistance In Vitro Susceptibility

Impact of Formulation on Pharmacokinetics: Free SSG vs. Vesicular Formulation

A comparative pharmacokinetic study in healthy dogs demonstrated that a nonionic surfactant vesicular formulation of SSG (SSG-NIV-dextran) significantly altered drug disposition compared to free SSG [1]. The elimination half-life was extended four-fold from 71 minutes (free SSG) to 280 minutes (SSG-NIV-dextran) (p = 0.01). The volume of distribution at steady state (Vss) also increased from 0.21 L/kg to 0.34 L/kg (p = 0.02), indicating enhanced tissue distribution [1]. This altered pharmacokinetic profile correlated with superior antileishmanial efficacy in murine models [1].

Pharmacokinetics Formulation Development Drug Delivery

Validated Application Scenarios for Stibogluconate Procurement Based on Quantitative Evidence


Combination Therapy Procurement for Post Kala-Azar Dermal Leishmaniasis (PKDL) in East Africa

Procurement of Stibogluconate should be prioritized as part of a fixed combination regimen with Paromomycin for the treatment of severe PKDL. Evidence from South Sudan shows that SSG/PM combination yields a 97% cure rate vs. 90% for SSG alone (p=0.02) and reduces treatment duration from 42 to 34 days (p=0.005), leading to cost savings [1]. This scenario requires the parallel availability of both drugs.

Clinical Trials for Visceral Leishmaniasis in Non-Pregnant Adults

Stibogluconate remains the appropriate comparator arm or standard-of-care backbone for clinical trials evaluating new chemical entities or combination therapies for visceral leishmaniasis in non-pregnant populations. Its long history of use and well-characterized, though moderate, in vitro potency (EC50 1.38–1.89 µg Sb(V)/mL in human macrophages) [2] provide a robust baseline against which to measure the added benefit of novel interventions.

In Vitro Research on Antimonial Resistance Mechanisms

For research programs investigating pentavalent antimonial (SbV) resistance, Stibogluconate is the preferred tool compound due to its defined activity against wild-type and resistant L. infantum strains (e.g., IC50 of 104±23 µg/mL for wild-type, with relative resistance indices of 0.5-0.6 for resistant lines) [3]. Its well-documented differential potency compared to meglumine antimoniate (which has an IC50 of 1,280±150 µg/mL in the same model) makes it a more sensitive and reproducible probe for studying resistance pathways [3].

Cutaneous Leishmaniasis Treatment in Regions with Demonstrated SSG Efficacy

In regions such as Israel, where clinical data demonstrate a 91% complete healing rate for intralesional SSG in L. major CL that is statistically equivalent to meglumine antimoniate (88%) [4], Stibogluconate can be procured as an interchangeable, cost-effective alternative to meglumine antimoniate for intralesional therapy. This is contingent upon local confirmation of non-inferiority, as efficacy can vary by region, as shown by a 67% cure rate for SSG in a Turkish study [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stibogluconate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.